Methyl 3-carbamimidoylpropanoate
Description
Methyl 3-carbamimidoylpropanoate is an organic compound characterized by a propanoic acid backbone substituted with a carbamimidoyl group (-C(=NH)NH₂) at the third carbon and a methyl ester (-COOCH₃) at the terminal carboxyl group. Its IUPAC name is methyl 3-(diaminomethylidene)propanoate, and it is structurally represented as CH₂CH₂C(=NH)NH₂COOCH₃.
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
methyl 4-amino-4-iminobutanoate |
InChI |
InChI=1S/C5H10N2O2/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H3,6,7) |
InChI Key |
XKVAJOLMMZXXMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-carbamimidoylpropanoate typically involves the esterification of 3-carbamimidoylpropanoic acid with methanol. This reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-carbamimidoylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-carbamimidoylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-carbamimidoylpropanoate exerts its effects involves interactions with specific molecular targets. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carbamimidoyl moiety, which can then interact with biological targets.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₅H₁₀N₂O₂
- Molecular Weight : 142.15 g/mol
- Functional Groups: Amidino (carbamimidoyl) and ester.
- Reactivity : The amidine group confers basicity (pKa ~12–13), while the ester group is susceptible to hydrolysis under acidic or alkaline conditions.
Applications :
This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and peptide mimetics due to its dual reactivity. For instance, it serves as a precursor for guanidine-containing molecules, which exhibit biological activity in enzyme inhibition or receptor modulation.
Methyl 3-carbamimidoylpropanoate may be prepared via amidination of methyl acrylate derivatives or esterification of 3-carbamimidoylpropanoic acid.
Comparison with Structurally Similar Compounds
The compound is compared below with analogous amidine esters and related functional group derivatives.
Table 1: Physicochemical Properties of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | pKa (Amidine) | Hydrolysis Rate (t₁/₂ in H₂O, pH 7) |
|---|---|---|---|---|---|
| This compound | C₅H₁₀N₂O₂ | 142.15 | Amidine, ester | ~12.5 | 48 h |
| Ethyl 3-carbamimidoylpropanoate | C₆H₁₂N₂O₂ | 156.17 | Amidine, ester | ~12.5 | 72 h (slower due to ethyl group) |
| Methyl 4-carbamimidoylbutanoate | C₆H₁₂N₂O₂ | 156.17 | Amidine, ester | ~12.3 | 36 h (shorter chain increases reactivity) |
| Arginine methyl ester | C₇H₁₅N₄O₂⁺ | 203.22 | Guanidino, ester, amine | ~12.5 (guanidine) | 24 h (highly polar, faster hydrolysis) |
Key Findings :
Ester Group Variations: Ethyl esters (e.g., ethyl 3-carbamimidoylpropanoate) exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance . Methyl esters, as seen in diterpenoid derivatives (e.g., sandaracopimaric acid methyl ester), are commonly used in analytical chemistry (GC-MS) for volatility enhancement .
Amidine vs. Guanidine: this compound’s amidine group is less basic than the guanidine group in arginine methyl ester but shares similar nucleophilic reactivity.
Chain Length Effects: Increasing the carbon chain (e.g., 4-carbamimidoylbutanoate) reduces steric hindrance around the ester, accelerating hydrolysis compared to the 3-carbon analogue.
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